methanone CAS No. 6033-45-0](/img/structure/B5068875.png)
[4-fluoro-2-nitro-5-(piperidin-1-yl)phenyl](piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-2-nitro-5-(piperidin-1-yl)phenylmethanone is a complex organic compound that features both fluorine and nitro functional groups attached to a phenyl ring, which is further substituted with piperidine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-nitro-5-(piperidin-1-yl)phenylmethanone typically involves multiple steps, starting with the nitration of a fluorobenzene derivative to introduce the nitro group. This is followed by the introduction of the piperidine groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters would be essential to ensure the safety and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-fluoro-2-nitro-5-(piperidin-1-yl)phenylmethanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The piperidine moieties can be oxidized to form corresponding N-oxides.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.
Major Products
Reduction: The major product is the corresponding amine derivative.
Oxidation: The major product is the N-oxide derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-fluoro-2-nitro-5-(piperidin-1-yl)phenylmethanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential pharmacological properties. The presence of the nitro and piperidine groups suggests that it may interact with biological targets, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in various therapeutic applications.
Industry
In the industrial sector, 4-fluoro-2-nitro-5-(piperidin-1-yl)phenylmethanone is used in the production of specialty chemicals and advanced materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-value products.
Wirkmechanismus
The mechanism of action of 4-fluoro-2-nitro-5-(piperidin-1-yl)phenylmethanone involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine moieties can interact with receptors or enzymes. These interactions can modulate biological pathways, leading to potential therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone: This compound has a similar structure but features a trifluoromethyl group instead of a fluorine atom.
[4-(2-fluoro-phenyl)-piperazin-1-yl]-piperidin-4-yl-methanone: This compound contains a piperazine ring in addition to the piperidine moiety.
Uniqueness
The uniqueness of 4-fluoro-2-nitro-5-(piperidin-1-yl)phenylmethanone lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. The presence of both nitro and piperidine groups provides opportunities for various modifications, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O3/c18-14-12-15(21(23)24)13(17(22)20-9-5-2-6-10-20)11-16(14)19-7-3-1-4-8-19/h11-12H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIHVKBWTPSXTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C(=C2)C(=O)N3CCCCC3)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387110 |
Source


|
| Record name | ST069126 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6033-45-0 |
Source


|
| Record name | ST069126 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

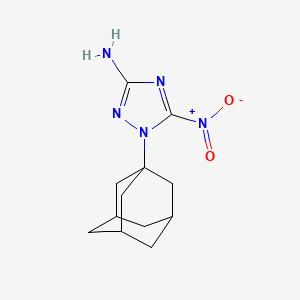
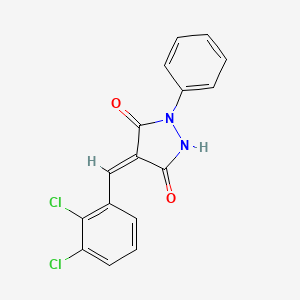
![phenyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5068812.png)
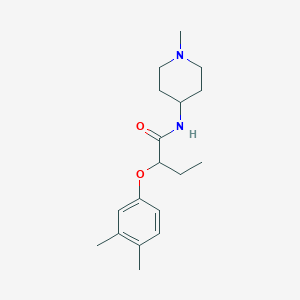
![2-amino-4-(3-chlorophenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B5068819.png)
![5-[[3-Ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5068822.png)
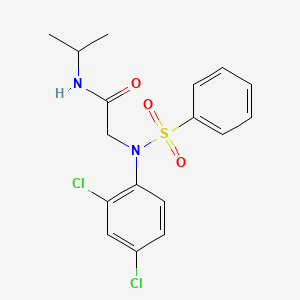
![2-amino-5'-bromo-2',5-dioxo-7-phenyl-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5068840.png)
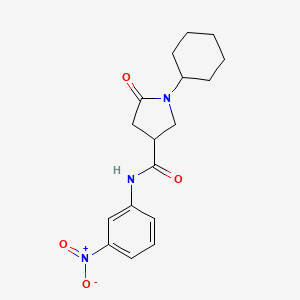
![N-[(3-methylphenyl)carbamothioyl]-4-propoxybenzamide](/img/structure/B5068846.png)
![N-(4-hydroxyphenyl)-4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5068852.png)
![N-(3,4-dichlorophenyl)-N'-[4-(dimethylamino)phenyl]urea](/img/structure/B5068881.png)
![4-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine trifluoroacetate](/img/structure/B5068883.png)
